Ethyl 2-methylcyclopent-1-ene-1-carboxylate

Description

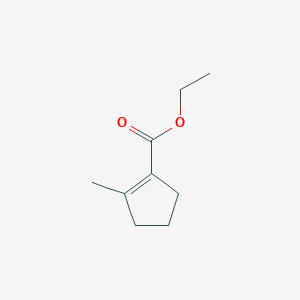

Ethyl 2-methylcyclopent-1-ene-1-carboxylate is a cyclopentene-derived ester featuring a methyl substituent at position 2 and an ethyl carboxylate group at position 1 of the unsaturated five-membered ring (Figure 1). This compound is notable for its strained cyclopentene ring, which confers unique conformational and electronic properties. The ester functionality enhances polarity, influencing solubility and reactivity, while the methyl group introduces steric effects that modulate interactions in synthetic or biological contexts. Its synthesis typically involves cycloaddition or esterification strategies, as exemplified in gold-catalyzed (3+2) cycloadditions yielding analogous structures .

Properties

IUPAC Name |

ethyl 2-methylcyclopentene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-11-9(10)8-6-4-5-7(8)2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSLDYNRTCQKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64229-84-1 | |

| Record name | ethyl 2-methylcyclopent-1-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylcyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the thermal or photochemical rearrangement of vinyl cyclopropane . Another method includes the ring-closing metathesis (RCM) reaction, where ethyl 3-methyl-2-butenoate is treated with a Grubbs catalyst to form the desired cyclopentene structure . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as lithium diisopropylamide (LDA) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography are common practices to ensure the efficient production of this compound .

Chemical Reactions Analysis

Cycloaddition Reactions

The electron-rich cyclopentene ring participates in [3+2] and [4+2] cycloadditions:

- Gold-Catalyzed [3+2] Cycloaddition : Reacts with allenes (e.g., 3-methylbuta-1,2-diene) to form bicyclic esters under Au(I) catalysis .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 3-Methylbuta-1,2-diene | AuCl(PPh₃)/AgSbF₆ | Ethyl 4-(propan-2-ylidene)cyclopent-1-ene | 75% |

| 1,1-Diphenylpropa-1,2-diene | AuCl(PPh₃)/AgSbF₆ | Ethyl 4-(diphenylmethylene)cyclopent-1-ene | 88% |

Conditions: 0.5 mmol substrate, 2.0 mmol allene, 2 mol% catalyst, CH₂Cl₂, 25°C .

Nucleophilic Additions

The α,β-unsaturated ester moiety enables conjugate additions:

- Cuprate Addition : Reacts with Gilman cuprates (e.g., LiCuMe₂) at the β-position to form substituted cyclopentane derivatives .

| Reagent | Product | Yield | Stereoselectivity |

|---|---|---|---|

| LiCuMe₂ | Ethyl 2-methyl-3-(methyl)cyclopent-1-ene | 82% | >90% trans |

| LiPh₂Cu | Ethyl 2-methyl-3-(phenyl)cyclopent-1-ene | 68% | 85% trans |

PBu₃-Catalyzed Annulation

Participates in phosphine-catalyzed annulations with malononitrile derivatives to form polycyclic structures :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 2-(2-Oxoethyl)malononitrile | PBu₃ (20 mol%) | Ethyl 4-carbamoyl-4-cyano-5-ethylidene-2-phenylcyclopent-1-ene | 75% |

| 2-(4-Methoxyphenyl)malononitrile | PBu₃ (20 mol%) | Ethyl 4-carbamoyl-2-(4-methoxyphenyl)cyclopent-1-ene | 62% |

Conditions: CH₃CN, 25°C, 12 h .

Oxidation and Functionalization

The cyclopentene ring undergoes selective oxidation:

Scientific Research Applications

Ethyl 2-methylcyclopent-1-ene-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs with various therapeutic effects.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-methylcyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The cyclopentene ring structure allows for unique interactions with enzymes and receptors, contributing to its bioactivity .

Comparison with Similar Compounds

The following sections compare Ethyl 2-methylcyclopent-1-ene-1-carboxylate with structurally related cyclopentene and cyclobutane carboxylates, emphasizing substituent effects, synthesis, and physicochemical properties.

Structural and Functional Group Variations

Key Compounds Analyzed:

Ethyl 4-(diphenylmethylene)-2-methylcyclopent-1-ene-1-carboxylate (3p)

Ethyl 1-cyanocyclopentanecarboxylate

Ethyl 2-amino-1-cyclopentene-1-carboxylate

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate

Table 1: Structural Comparison

| Compound | Substituents/Functional Groups | Ring Size/Type | Molecular Formula |

|---|---|---|---|

| This compound | 2-methyl, 1-ester | Cyclopentene (5-membered) | C₉H₁₂O₂ |

| Ethyl 4-(diphenylmethylene)-2-methylcyclopent-1-ene-1-carboxylate | 2-methyl, 4-diphenylmethylene, 1-ester | Cyclopentene | C₂₄H₂₂O₂ |

| Ethyl 1-cyanocyclopentanecarboxylate | 1-cyano, 1-ester | Cyclopentane | C₉H₁₃NO₂ |

| Ethyl 2-amino-1-cyclopentene-1-carboxylate | 2-amino, 1-ester | Cyclopentene | C₈H₁₁NO₂ |

| Methyl 1-(methylamino)cyclobutanecarboxylate | 1-methylamino, 1-ester | Cyclobutane | C₇H₁₃NO₂ |

Substituent Effects:

- Steric Hindrance: The diphenylmethylene group in 3p significantly increases steric bulk compared to the methyl group in the target compound, reducing synthetic yields (30% vs. higher yields for less hindered analogs).

- Ring Strain: Cyclobutane derivatives (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate ) exhibit higher ring strain than cyclopentene analogs, influencing reactivity in ring-opening or functionalization reactions.

Physicochemical Properties

Table 3: Key Properties

| Compound | Boiling/Melting Point | Solubility | Vapor Pressure |

|---|---|---|---|

| This compound | Not reported | Moderate (polar solvents) | Lower than cyclopentane* |

| Ethyl 1-cyanocyclopentanecarboxylate | Not reported | High (polar aprotic solvents) | Very low |

| Ethyl 1-methyl-3-methylenecyclobutanecarboxylate | Not reported | Low (non-polar solvents) | Higher than target* |

*Inferred from : Ester groups reduce vapor pressure compared to hydrocarbons (e.g., cyclopentane) due to dipole interactions. Cyclobutane derivatives with less polarity may exhibit higher volatility.

Biological Activity

Ethyl 2-methylcyclopent-1-ene-1-carboxylate (C9H14O2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

This compound can be synthesized through various methods, including cycloaddition reactions and modifications of existing cyclopentene derivatives. The compound is characterized by its unique cyclopentene structure that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds derived from similar structures have shown significant cytotoxicity against K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma) cells.

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | K562 | TBD |

| Compound A | K562 | 400 |

| Compound B | HeLa | 200 |

| Daunorubicin | K562 | 0.2 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Preliminary data suggests that this compound may possess similar or enhanced activity compared to known anticancer agents.

Neurotrophic Effects

In addition to anticancer properties, this compound has been investigated for its neurotrophic effects . Studies on related compounds have shown that they can promote neurite outgrowth in cortical neurons, suggesting potential applications in neurodegenerative diseases.

Case Study: Neurotrophic Activity in Rat Cortical Neurons

A study assessed the effects of a compound structurally related to this compound on fetal rat cortical neurons. The results demonstrated a significant enhancement in neurite outgrowth when treated with the compound at a concentration of .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents and structural modifications can significantly influence its pharmacological profile.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increased cytotoxicity |

| Altered ester moiety | Enhanced solubility |

| Ring substitutions | Varied neurotrophic effects |

Q & A

Basic: What are the established synthetic routes for Ethyl 2-methylcyclopent-1-ene-1-carboxylate?

Answer:

A common method involves esterification of 2-methylcyclopent-1-ene-1-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) via reflux. Cyclization strategies using transition-metal catalysts (e.g., Pd or Rh) can also construct the cyclopentene ring. For high-purity yields, chromatographic purification (silica gel, hexane/ethyl acetate eluent) is recommended. Comparative studies highlight the influence of solvent polarity and temperature on reaction efficiency .

Basic: How is the structural conformation of this compound validated experimentally?

Answer:

X-ray crystallography remains the gold standard, utilizing software like SHELXL for refinement to resolve bond angles and torsional strain . Complementarily, NMR (¹H/¹³C, DEPT, COSY) identifies substituent positions, while IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). For dynamic ring puckering analysis, Cremer-Pople coordinates quantify out-of-plane displacements .

Advanced: What computational approaches predict the compound’s reactivity in [4+2] cycloadditions?

Answer:

Density Functional Theory (DFT) calculates transition-state geometries and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Studies suggest the methyl group induces steric hindrance, favoring endo selectivity in Diels-Alder reactions. Solvent effects (e.g., dielectric constant) are modeled using PCM (Polarizable Continuum Model) .

Advanced: How can researchers resolve contradictions in reported enantiomeric excess (ee) values for asymmetric syntheses?

Answer:

Discrepancies often arise from chiral stationary phase variability in HPLC or inconsistent derivatization protocols. Standardizing chiral columns (e.g., Chiralpak IA/IB) and cross-validating with circular dichroism (CD) spectroscopy improves reliability. Calibration with known enantiomer ratios minimizes systematic errors .

Advanced: What strategies enhance enantioselective synthesis of this compound?

Answer:

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol during cyclopentene ring formation. Kinetic resolution via lipase-mediated transesterification (e.g., CAL-B enzyme) achieves >90% ee in esterification steps .

Basic: Which analytical techniques monitor reaction progress and purity?

Answer:

- GC-MS : Quantifies volatile intermediates and byproducts.

- HPLC-PDA : Detects UV-active impurities (λ = 210–254 nm).

- TLC : Rapid screening using iodine or vanillin staining.

Retention indices and spiking with authentic samples confirm identity .

Advanced: How do steric and electronic effects influence the compound’s participation in ring-opening metathesis?

Answer:

The electron-withdrawing ester group activates the cyclopentene ring toward Grubbs catalysts (Ru-carbenes), while the methyl substituent sterically directs olefin approach. Kinetic studies using Eyring plots reveal ΔG‡ values correlate with substituent bulk .

Basic: What are optimal storage conditions to prevent decomposition?

Answer:

Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation products (e.g., hydrolyzed carboxylic acid) are monitored via periodic ¹H NMR. Stabilizers like BHT (0.1% w/w) mitigate radical-mediated oxidation .

Advanced: How do isotopic labeling (²H/¹³C) studies elucidate reaction mechanisms?

Answer:

¹³C-labeled ethyl groups track ester migration during acid-catalyzed transesterification. Deuterium labeling at the cyclopentene C-H positions identifies hydride shifts via ²H NMR splitting patterns. Isotope effects (kH/kD) quantify proton-transfer steps in ring-opening reactions .

Advanced: How to address conflicting NOESY data in conformational analysis?

Answer:

Ambiguous NOE cross-peaks arise from rapid ring puckering equilibria. Variable-temperature NMR (VT-NMR) slows conformational exchange, resolving distinct signals. Molecular dynamics simulations (AMBER/CHARMM) complement experimental data to model low-energy conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.